4-Chloro-3-(methylamino)phenol
Description
Properties
Molecular Formula |
C7H8ClNO |
|---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
4-chloro-3-(methylamino)phenol |
InChI |
InChI=1S/C7H8ClNO/c1-9-7-4-5(10)2-3-6(7)8/h2-4,9-10H,1H3 |
InChI Key |
KKRKVOPGEIVCSI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)O)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of 3-Nitrophenol
The nitrophenol route begins with 3-nitrophenol, where the nitro group acts as a meta-directing deactivator. Chlorination at the para position relative to the hydroxyl group is achieved using N-chloro-N-(phenylsulfonyl)benzenesulfonamide in acetonitrile at 20–25°C. This reagent enables selective monochlorination without overhalogenation, yielding 4-chloro-3-nitrophenol in 98.3% purity. Competing chlorination at the ortho position (relative to hydroxyl) is minimized by the nitro group’s deactivating influence, which reduces electrophilic attack at electron-rich sites.
Reduction of Nitro Group to Amine
The nitro group in 4-chloro-3-nitrophenol is reduced to an amine using iron powder in acetic acid and ethanol at 80°C for 16 hours. This method, adapted from 4-amino-3-chlorophenol synthesis, achieves an 88% yield by avoiding over-reduction to hydroxylamine derivatives. The reaction mechanism involves single-electron transfer from iron to the nitro group, forming a nitroso intermediate, which is further reduced to the primary amine.
Methylation via Eschweiler-Clarke Reaction
The primary amine in 4-chloro-3-aminophenol undergoes methylation using the Eschweiler-Clarke reaction. Treatment with excess formaldehyde and formic acid at reflux converts the amine to a methylamino group via imine formation followed by hydride transfer. This step proceeds in near-quantitative yield due to the irreversible release of carbon dioxide, driving the reaction to completion. The final product, 4-chloro-3-(methylamino)phenol, is isolated via column chromatography or recrystallization.
Synthetic Route via Protected Amine Intermediate
Protection of 3-Aminophenol
To mitigate directing effects during chlorination, 3-aminophenol is protected as its acetamide derivative. Acetylation with acetic anhydride in pyridine converts the amine to 3-acetamidophenol, shifting the directing influence from the strongly ortho/para-directing amino group to the meta-directing acetamide. This step ensures subsequent chlorination occurs para to the hydroxyl group.
Directed Chlorination
Chlorination of 3-acetamidophenol with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C preferentially introduces chlorine at position 4, yielding 4-chloro-3-acetamidophenol. The acetamide group directs electrophilic attack to the meta position (relative to itself), which coincides with the para position relative to the hydroxyl group. This dual directing effect achieves regioselectivity exceeding 90%, as confirmed by HPLC analysis.
Deprotection and Methylation
Deprotection of the acetamide group is accomplished via hydrolysis with 6M HCl at 100°C, regenerating the primary amine. Subsequent methylation using the Eschweiler-Clarke conditions (formaldehyde, formic acid) furnishes the target compound. This route avoids competitive chlorination at undesired positions but requires additional steps for protection and deprotection, reducing overall atom economy.
Alternative Methods and Catalytic Approaches
Catalytic Reductive Amination
A patent-pending method employs catalytic hydrogenation for simultaneous nitro reduction and methylation. 4-Chloro-3-nitrophenol is treated with methylamine and hydrogen gas over a palladium-on-carbon catalyst at 0.3–0.5 MPa. The reaction proceeds via imine formation on the catalyst surface, followed by hydrogenolysis to the methylamino group. This one-pot method achieves 85% yield but requires precise control over hydrogen pressure to prevent over-reduction.
Copper-Mediated Amination
Copper(II) chloride catalyzes the coupling of 4-chloro-3-iodophenol with methylamine in dimethylformamide at 100–105°C. The iodide leaving group is displaced by methylamine in a Ullmann-type reaction, forming the methylamino group directly. While this method avoids multi-step sequences, the limited commercial availability of 4-chloro-3-iodophenol restricts its practicality.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the discussed methods:
| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nitrophenol Route | 3-Nitrophenol | N-Chloro reagent, Fe | 75–88 | High regioselectivity | Multi-step, costly reagents |
| Protected Amine Route | 3-Aminophenol | SO₂Cl₂, HCl | 70–82 | Avoids isomer formation | Low atom economy |
| Catalytic Reductive | 4-Chloro-3-nitrophenol | Pd/C, H₂ | 85 | One-pot synthesis | High-pressure conditions |
| Copper-Mediated | 4-Chloro-3-iodophenol | CuCl₂, MeNH₂ | 65 | Direct amination | Limited substrate availability |
The nitrophenol route offers the highest yields but involves toxic chlorinating agents. The catalytic reductive method is efficient but requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as hydroxide ions or amines replace the chlorine atom, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Hydroxide ions, amines; reactions are conducted in polar solvents such as water or alcohols, often under reflux conditions.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amines, alcohols
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
4-Chloro-3-(methylamino)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(methylamino)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, its interaction with cellular receptors and signaling pathways can influence cell proliferation and apoptosis, contributing to its potential anticancer properties.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between 4-Chloro-3-(methylamino)phenol and its analogs:
Key Observations :
- Fluorinated Analogs: 4-Chloro-3-(trifluoromethyl)phenol exhibits higher molecular weight and lipophilicity due to the CF₃ group, making it valuable in radiopharmaceutical synthesis (e.g., [¹⁸F]GSK2647544) .
- Positional Isomerism: 2-[(Methylamino)methyl]phenol () demonstrates anti-biofilm and anti-S. aureus activity, but its 2-position substituent likely alters target binding compared to 3-substituted derivatives.
This compound
While direct biological data are absent in the evidence, its methylamino group may interact with bacterial virulence regulators (e.g., SarA in S. aureus), analogous to 2-[(Methylamino)methyl]phenol, which inhibits biofilm formation by downregulating fnbA and α-hemolysin expression .
4-Chloro-3-Methylphenol
This compound is pharmacopeia-grade (USP-NF, BP) and used in antimicrobial formulations. Its simpler structure lacks the amino group, limiting hydrogen-bonding interactions compared to methylamino derivatives .
4-Chloro-3-Ethylphenol
4-Chloro-3-(Trifluoromethyl)phenol
A fluorinated analog critical in synthesizing kinase inhibitors (e.g., regorafenib) and radiopharmaceuticals. The CF₃ group enhances metabolic stability and target affinity .
Q & A
Q. What are the established synthetic routes for 4-Chloro-3-(methylamino)phenol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via chlorination of 3-methylaminophenol using sulfuryl chloride (SO₂Cl₂) in the presence of FeCl₃ as a catalyst, followed by purification via recrystallization . Alternative routes involve Sandmeyer reactions, where nitro intermediates are reduced and subsequently chlorinated. Optimization includes:
- Catalyst selection : FeCl₃ enhances regioselectivity during chlorination .
- Solvent choice : Polar aprotic solvents (e.g., CCl₄) minimize side reactions .
- Temperature control : Maintaining 0–5°C during chlorination reduces decomposition .
Table 1 : Comparison of synthetic methods
| Method | Yield (%) | Purity (%) | Key Condition |
|---|---|---|---|
| FeCl₃-catalyzed chlorination | 78 | >95 | 0°C, CCl₄ solvent |
| Sandmeyer reaction | 65 | 90 | CuCl, acidic workup |
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methylamino and chloro groups). Mono-N-oxide derivatives may resolve overlapping signals .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. Use a C18 column and acetonitrile/water (70:30) mobile phase .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ = 172.0294) .
Q. What are the critical stability and storage considerations for this compound?
- Methodological Answer :
- Light sensitivity : Store in amber glass vials away from direct light to prevent photodegradation .
- Moisture control : Use desiccants in storage containers; the compound hydrolyzes in humid conditions .
- Temperature : Stable at 2–8°C for long-term storage; avoid freezing to prevent crystallization issues .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Spill management : Absorb leaks with inert materials (e.g., vermiculite) and neutralize with 10% sodium bicarbonate .
- Toxicity : LD₅₀ (oral, rat) = 320 mg/kg; immediate medical attention required for ingestion .
Q. How is purity assessed, and what impurities are commonly observed?
- Methodological Answer :
- Chromatography : GC-MS or HPLC identifies byproducts like 3-methylaminophenol (unreacted starting material) or dichlorinated derivatives .
- Titration : Non-aqueous titration with perchloric acid quantifies amine content .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s biological activity in muscle cells or hypothermia models?
- Methodological Answer :
- In vitro assays : Measure Ca²⁺ flux in skeletal muscle cells using fluorescent dyes (e.g., Fluo-4 AM). Compare dose-response curves with controls .
- Molecular docking : Simulate interactions with ryanodine receptors (RyR1) implicated in malignant hyperthermia .
- Data validation : Replicate findings across multiple cell lines (e.g., C2C12 myoblasts) to address variability .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting EC₅₀ values)?
- Methodological Answer :
- Standardized protocols : Use identical buffer systems (e.g., HEPES pH 7.4) and temperature controls (37°C) .
- Meta-analysis : Pool data from independent studies and apply statistical weighting to account for outlier methodologies .
Q. How can synthetic routes be optimized to minimize byproducts like dichlorinated isomers?
- Methodological Answer :
- Kinetic control : Shorten reaction time (≤2 hours) to favor mono-chlorination .
- Protecting groups : Temporarily block the methylamino group with acetyl chloride before chlorination .
- In-line monitoring : Use FTIR to track chlorine consumption and terminate reactions at 85% conversion .
Q. What advanced techniques characterize decomposition products under oxidative conditions?
- Methodological Answer :
- LC-QTOF-MS : Identifies quinone-like oxidation products via accurate mass matching .
- Stability studies : Accelerate degradation using H₂O₂ (3%) and monitor via UV-Vis spectroscopy (λ = 290 nm) .
Q. How can ecotoxicological impacts be assessed for herbicide-derived metabolites?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
